![molecular formula C7H13Cl2N3O B2624363 (1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine dihydrochloride CAS No. 2225147-09-9](/img/structure/B2624363.png)

(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine dihydrochloride” is a chemical compound used in scientific research . Its unique structure offers potential applications in drug discovery and development, as well as in the synthesis of bioactive compounds.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, functionalized pyrano [2,3-c]pyrazoles were synthesized from 2,4-dihydro-3H-pyrazol-3-ones, active carbonyl compounds and tert-BuOH in the presence of trifluoroacetic acid at 65 °C . These reactions are proceeded by acid catalyzed generation of isobutylene from tert-BuOH for LUMO diene-controlled inverse [4+2] cycloaddition reaction with in situ-generated vinylidenepyrazolones .

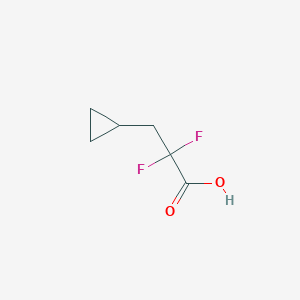

Molecular Structure Analysis

The molecular structure of “this compound” can be determined by its InChI code . The InChI code provides a unique representation of the compound’s molecular structure, including information about its connectivity, tautomeric states, isotopic enrichment, and stereochemistry.

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from its InChI code . The InChI code provides information about the compound’s molecular formula, average mass, monoisotopic mass, and other properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume .

Mécanisme D'action

The mechanism of action of (1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine dihydrochloride is not fully understood, but it is believed to act through various pathways depending on the application. In anti-inflammatory and anti-cancer applications, this compound is believed to inhibit the activity of certain enzymes and proteins that are involved in the inflammatory and cancerous processes. In anti-bacterial applications, this compound is believed to disrupt the bacterial cell membrane and inhibit bacterial growth. In pesticide applications, this compound is believed to disrupt the nervous system of insects.

Biochemical and Physiological Effects:

This compound has been shown to have various biochemical and physiological effects depending on the application. In anti-inflammatory and anti-cancer applications, this compound has been shown to reduce inflammation and inhibit cancer cell growth. In anti-bacterial applications, this compound has been shown to inhibit bacterial growth. In pesticide applications, this compound has been shown to be toxic to insects. However, more research is needed to fully understand the biochemical and physiological effects of this compound.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using (1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine dihydrochloride in lab experiments is its unique structure, which allows for the development of novel applications. This compound is also relatively easy to synthesize and purify, making it readily available for research. However, one limitation of using this compound in lab experiments is its potential toxicity, which may require special handling and disposal procedures.

Orientations Futures

There are many potential future directions for (1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine dihydrochloride research. In medicine, further research is needed to fully understand the anti-inflammatory, anti-cancer, and diagnostic properties of this compound. In agriculture, further research is needed to develop this compound-based pesticides that are effective and environmentally friendly. In material science, further research is needed to develop this compound-based materials that have unique electronic and optical properties. Overall, this compound is a promising compound that has the potential to make significant contributions to various fields.

Méthodes De Synthèse

The synthesis of (1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine dihydrochloride involves a multi-step process that begins with the reaction of 4-hydroxy-2-pyridinecarboxaldehyde with 3-amino-1-propanol to form a Schiff base intermediate. This intermediate is then reacted with 3,4-dihydro-2H-pyran to form the pyran ring. The pyrazole ring is then formed by the reaction of the pyran intermediate with hydrazine hydrate. Finally, the product is purified and isolated as its dihydrochloride salt.

Applications De Recherche Scientifique

(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine dihydrochloride has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has also been studied for its potential use as a diagnostic tool for Alzheimer's disease. In agriculture, this compound has been studied for its potential use as a pesticide, as it has been shown to have insecticidal properties. In material science, this compound has been studied for its potential use in the development of organic electronics and as a fluorescent probe.

Propriétés

IUPAC Name |

1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-ylmethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O.2ClH/c8-3-7-5-4-11-2-1-6(5)9-10-7;;/h1-4,8H2,(H,9,10);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHKANOCHOUTZQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C1NN=C2CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(2,4-difluorophenyl)amino]acrylate](/img/structure/B2624282.png)

![N-phenethyl-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2624283.png)

![5-Phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2624286.png)

![N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2624289.png)

![9-(2-methoxyphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2624291.png)

![2-chloro-N-[(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2624293.png)

![2-(4-Bromophenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2624294.png)

![Methyl 1-benzyl-3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylate](/img/structure/B2624296.png)

![3-amino-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2624298.png)

![N-(benzo[b]thiophen-5-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2624299.png)

![N-(4-acetylphenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2624300.png)

![methyl 4-[({[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2624302.png)